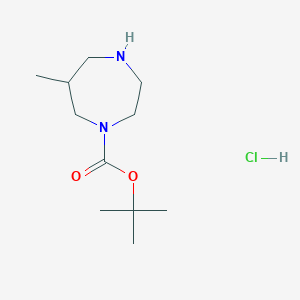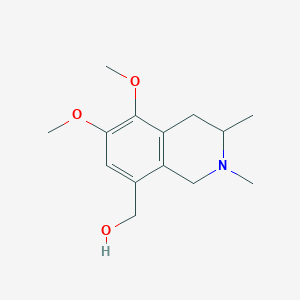
4-((Quinolin-6-yloxy)methyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Quinolin-6-yloxy)methyl)aniline is a chemical compound that features a quinoline ring system attached to an aniline moiety through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Quinolin-6-yloxy)methyl)aniline typically involves the reaction of 6-hydroxyquinoline with formaldehyde and aniline under basic conditions. The reaction proceeds through the formation of a quinolin-6-yloxy intermediate, which subsequently reacts with aniline to form the final product.
-
Step 1: Formation of Quinolin-6-yloxy Intermediate
Reactants: 6-hydroxyquinoline, formaldehyde
Conditions: Basic medium (e.g., sodium hydroxide)
Reaction: 6-hydroxyquinoline + formaldehyde → Quinolin-6-yloxy intermediate
-
Step 2: Formation of this compound
Reactants: Quinolin-6-yloxy intermediate, aniline
Reaction: Quinolin-6-yloxy intermediate + aniline → this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((Quinolin-6-yloxy)methyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoline ring or the aniline moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring or the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives
Reduction: Reduced quinoline or aniline derivatives
Substitution: Substituted quinoline or aniline derivatives
Scientific Research Applications
4-((Quinolin-6-yloxy)methyl)aniline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex quinoline derivatives.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 4-((Quinolin-6-yloxy)methyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring system can intercalate with DNA, inhibiting DNA replication and transcription, which is a common mechanism for its antimicrobial and anticancer activities . Additionally, the aniline moiety can interact with various proteins, affecting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure similar to 4-((Quinolin-6-yloxy)methyl)aniline but without the aniline moiety.
4-Hydroxyquinoline: Similar to this compound but with a hydroxyl group instead of the aniline moiety.
Quinoline N-oxide: An oxidized form of quinoline with different chemical properties.
Uniqueness
This compound is unique due to the presence of both the quinoline and aniline moieties, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to its simpler analogs .
Properties
CAS No. |
656820-78-9 |
|---|---|
Molecular Formula |
C16H14N2O |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
4-(quinolin-6-yloxymethyl)aniline |
InChI |
InChI=1S/C16H14N2O/c17-14-5-3-12(4-6-14)11-19-15-7-8-16-13(10-15)2-1-9-18-16/h1-10H,11,17H2 |
InChI Key |
XUDZOXBBFIFWLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OCC3=CC=C(C=C3)N)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-1-ethyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11864910.png)




![5-Methyl-3-(thiazol-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11864949.png)

![5,6-Dimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B11864962.png)


![Ethyl 2-ethoxy-8-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11864975.png)
![Ethyl 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11864976.png)


